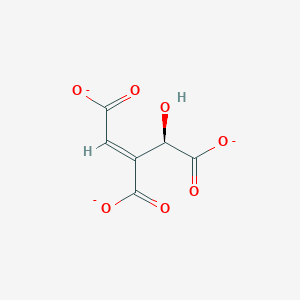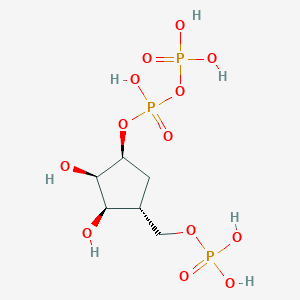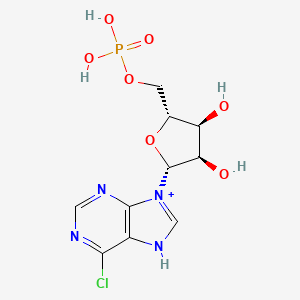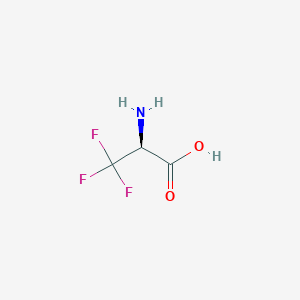
Trifluoroalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of non-racemic 3,3,3-trifluoroalanine can be achieved through a highly stereoselective enantiodivergent approach. One such method involves the reduction of chiral sulfinimine derived from ethyl trifluoropyruvate, followed by acidic hydrolysis of the resulting diastereomeric sulfinamides . The reduction can be carried out using reagents such as 9-borabicyclo[3.3.1]nonane (9-BBN) or diisobutylaluminum hydride (DIBAH) .
Industrial Production Methods: While specific industrial production methods for trifluoroalanine are not extensively documented, the synthesis typically involves the use of commercially available starting materials such as trifluoropyruvic esters. The process may include steps like condensation, reduction, and hydrolysis under controlled conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions: Trifluoroalanine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction of this compound can yield amino alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetaldehyde, while reduction can produce trifluoroethanol derivatives .
科学的研究の応用
Trifluoroalanine has several scientific research applications, including:
作用機序
The mechanism of action of trifluoroalanine involves its interaction with specific molecular targets and pathways. As a fluorinated analog of alanine, it can act as a mechanism-based inactivator of enzymes such as Escherichia coli tryptophan indole-lyase and tryptophan synthase . The presence of fluorine atoms enhances its binding affinity and inhibitory effects on these enzymes, leading to the disruption of their normal functions .
類似化合物との比較
Trifluoroleucine: Another fluorinated amino acid with three fluorine atoms attached to the alpha carbon.
Trifluorovaline: A fluorinated analog of valine with similar structural features.
Trifluoropropionic acid: A related compound with a trifluoromethyl group attached to the alpha carbon.
Comparison: Trifluoroalanine is unique due to its specific structural configuration and the presence of three fluorine atoms, which impart distinct chemical and biological properties. Compared to other fluorinated amino acids, this compound exhibits higher stability and reactivity, making it a valuable tool in various research and industrial applications .
特性
分子式 |
C3H4F3NO2 |
|---|---|
分子量 |
143.06 g/mol |
IUPAC名 |
(2S)-2-amino-3,3,3-trifluoropropanoic acid |
InChI |
InChI=1S/C3H4F3NO2/c4-3(5,6)1(7)2(8)9/h1H,7H2,(H,8,9)/t1-/m0/s1 |
InChIキー |
HMJQKIDUCWWIBW-SFOWXEAESA-N |
異性体SMILES |
[C@H](C(=O)O)(C(F)(F)F)N |
正規SMILES |
C(C(=O)O)(C(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3R,4R,5S,6S)-5-[(2S,3R,4R,5S,6S)-5-[(2S,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,2R,3R,4S,5S)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,4-triol](/img/structure/B10776992.png)

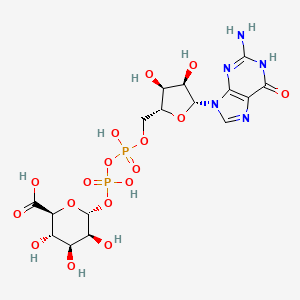
![Adenosine-5'-[beta, gamma-methylene]tetraphosphate](/img/structure/B10777013.png)
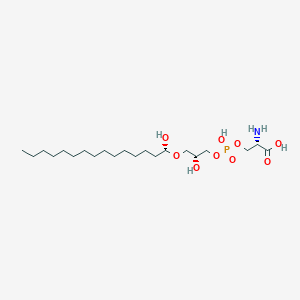
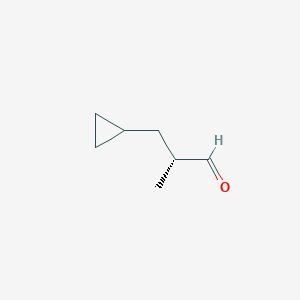
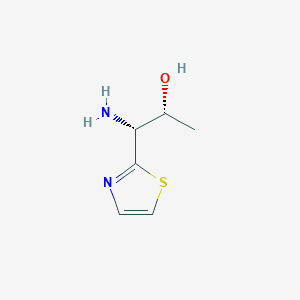
![2-(7-Amino-6-methyl-3H-pyrazolo[4,3-D]pyrimidin-3-YL)-5-hydroxymethyl-tetrahydro-furan-3,4-diol](/img/structure/B10777026.png)

![[2,3,4-Trihydroxy-4-(hydroxyamino)butyl] dihydrogen phosphate](/img/structure/B10777036.png)
![(3R,4R,5R,6S)-2-[[4-[(S)-hydroxy(methoxy)methyl]phenyl]methyl]-7-[[4-(hydroxymethyl)phenyl]methyl]-1,1-dioxo-3,6-bis(phenoxymethyl)-1,2,7-thiadiazepane-4,5-diol](/img/structure/B10777043.png)
